3,4,5-Trichlorophenol
Overview
Description
3,4,5-Trichlorophenol is an organochloride compound derived from phenol, characterized by the presence of three chlorine atoms attached to the benzene ring at the 3, 4, and 5 positions. This compound is one of the several isomers of trichlorophenol, which are produced through the electrophilic halogenation of phenol with chlorine .
Mechanism of Action
Target of Action
3,4,5-Trichlorophenol is an organochloride of phenol that contains three covalently bonded chlorine atoms
Mode of Action
It’s known that chlorophenols can have mutagenic action
Biochemical Pathways
Chlorophenols, including this compound, can be degraded by bacteria . The degradation process involves various enzymes, such as CprA3 and CprA5, which catalyze the dechlorination of highly chlorinated phenols
Pharmacokinetics
It’s known that this compound can be analyzed using reverse phase high-performance liquid chromatography (hplc) method .
Result of Action
Chlorophenols are known to be highly toxic to living beings due to their carcinogenic, mutagenic, and cytotoxic properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the risks posed by chlorophenols vary with different river basins . Furthermore, the magnitude of chlorophenol pollution in North China was found to be more serious than that in South China .
Biochemical Analysis
Biochemical Properties
3,4,5-Trichlorophenol has been found to interact with various enzymes and proteins. For instance, a study showed that a species of mushroom, Clitocybe maxima, which produces the ligninolytic enzyme, was introduced to evaluate the interaction of copper and this compound on the bioremediation potential and biochemical properties in co-contaminated soil .
Cellular Effects
The effects of this compound on cells and cellular processes are complex and multifaceted. For example, it has been found that this compound can affect the dissipation of 2,4,5-TCP incubated with Clitocybe maxima, and the removal ratios varied from 82.6 to 90.9% with the level of the co-contaminants .
Molecular Mechanism
The molecular mechanism of this compound involves various binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, the molecular interaction between this compound and MAA was investigated by 1 H-NMR spectroscopy and ultraviolet absorption spectroscopy, which suggest that hydrogen bonding may be largely responsible for the recognition mechanism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, a study showed that different soils deteriorate to different degrees in response to the same amount of this compound and that enzymatic activities respond in different ways to contamination by this substance .
Metabolic Pathways
This compound is involved in various metabolic pathways. For instance, a study showed that aerobic bacterial degradation of chlorophenols in bacteria occurs via two main pathways and, first of all, depends on the degree of halogenation of the substrate .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4,5-Trichlorophenol can be synthesized through the chlorination of phenol. The process involves the electrophilic substitution reaction where chlorine gas is introduced to phenol in the presence of a catalyst such as ferric chloride. The reaction typically occurs under controlled temperature conditions to ensure selective chlorination at the desired positions .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chlorination processes. The phenol is subjected to chlorination in a reactor where chlorine gas is bubbled through the liquid phenol. The reaction is monitored and controlled to achieve the desired degree of chlorination. The product is then purified through distillation or crystallization techniques to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 3,4,5-Trichlorophenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form chlorinated quinones.
Reduction: It can be reduced to form less chlorinated phenols.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products:
Oxidation: Chlorinated quinones.
Reduction: Dichlorophenols or monochlorophenols.
Substitution: Phenolic derivatives with different substituents.
Scientific Research Applications
3,4,5-Trichlorophenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a model compound for studying the effects of chlorinated phenols on biological systems.
Medicine: Research on its potential antimicrobial properties and its effects on human health.
Industry: It is used in the production of pesticides, herbicides, and fungicides
Comparison with Similar Compounds
- 2,3,4-Trichlorophenol
- 2,3,5-Trichlorophenol
- 2,3,6-Trichlorophenol
- 2,4,5-Trichlorophenol
- 2,4,6-Trichlorophenol
Comparison: 3,4,5-Trichlorophenol is unique due to the specific positioning of its chlorine atoms, which influences its chemical reactivity and biological activity. Compared to other isomers, it may exhibit different levels of toxicity and environmental persistence. Its specific arrangement of chlorine atoms can also affect its solubility and interaction with other chemicals .
Properties
IUPAC Name |
3,4,5-trichlorophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl3O/c7-4-1-3(10)2-5(8)6(4)9/h1-2,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBNHEBQXJVDXSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl3O | |
Record name | 3,4,5-TRICHLOROPHENOL | |
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DSSTOX Substance ID |
DTXSID4026212 | |
Record name | 3,4,5-Trichlorophenol | |
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Molecular Weight |
197.4 g/mol | |
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
Physical Description |
3,4,5-trichlorophenol appears as needles (from ligroin) or off-white solid. (NTP, 1992), Solid; [HSDB] | |
Record name | 3,4,5-TRICHLOROPHENOL | |
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Record name | 3,4,5-Trichlorophenol | |
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Boiling Point |
520 to 531 °F at 746 mmHg (NTP, 1992), 275 °C | |
Record name | 3,4,5-TRICHLOROPHENOL | |
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Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992), Sol in ether; slightly sol in water | |
Record name | 3,4,5-TRICHLOROPHENOL | |
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Vapor Pressure |
0.00246 [mmHg] | |
Record name | 3,4,5-Trichlorophenol | |
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Mechanism of Action |
CHLORINATED PHENOLS ... ARE VERY EFFECTIVE (... IN VITRO) AS UNCOUPLERS OF OXIDATIVE PHOSPHORYLATION. THEY THUS PREVENT INCORPORATION OF INORGANIC PHOSPHATE INTO ATP WITHOUT EFFECTING ELECTRON TRANSPORT. AS A RESULT OF THIS ACTION, WHICH IS BELIEVED TO OCCUR @ MITOCHONDRIAL /MEMBRANE/, CELLS CONTINUE TO RESPIRE BUT SOON ARE DEPLETED OF ATP NECESSARY FOR GROWTH. /CHLOROPHENOLS/, A set of reference compounds was used in attempts to identify compounds that act by specific chemical mechanism to disturb the spindle function in cell line V79. Among compounds that are particularly active in relation to their lipophilic character are some chlorophenols, caffeine, diamide, diethylmaleate, 1-chloro-2,4-dinitrobenzene and tert-butylhydroperoxide. This points to Ca-sequestering by mitochondria and/or cellular pH regulation (chlorophenols), Ca release and sequestering by the endoplasmic reticulum (caffeine), enzymic conjugation to GSH (diethylmaleate, chlorodinitrobenzene) and hydroperoxide metabolism (tert-butylhydroperoxide) as important target functions for specific activity. /Chlorophenols/ | |
Record name | 3,4,5-TRICHLOROPHENOL | |
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Impurities |
POLYCHLORINATED DIBENZOFURANS WERE IDENTIFIED IN COMMERCIAL CHLOROPHENOL FORMULATIONS. 2,4,6-TRICHLOROPHENATE SHOWED 1,2,4,6,8,9-HEXA-, 1,2,3,4,6,8-HEXA-, 1,2,4,6,7,8-HEXA-, & 1,2,4,6,8-PENTACHLORODIBENZOFURAN. /CHLOROPHENOL/, CONTAMINATION WITH 2,3,7,8-TETRACHLORODIBENZO-P-DIOXIN; 2,7-DICHLORODIBENZO-P-DIOXIN; 1,3,6,8-TETRACHLORODIBENZO-P-DIOXIN; AND PENTACHLORODIBENZO-P-DIOXIN AT LEVELS OF 0.07 TO 6.2 PPM. | |
Record name | 3,4,5-TRICHLOROPHENOL | |
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Color/Form |
Needles from ligroin | |
CAS No. |
609-19-8 | |
Record name | 3,4,5-TRICHLOROPHENOL | |
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Record name | 3,4,5-Trichlorophenol | |
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Record name | 3,4,5-Trichlorophenol | |
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Record name | 3,4,5-TRICHLOROPHENOL | |
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Melting Point |
214 °F (NTP, 1992), 101 °C | |
Record name | 3,4,5-TRICHLOROPHENOL | |
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